![molecular formula C8H8N2 B171502 5-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260381-52-9](/img/structure/B171502.png)
5-Methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some derivatives have shown inhibitory activity on kinases .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect various biological pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 2887±200 °C and a predicted density of 1186±006 g/cm3 .
Result of Action
It’s known that pyrrolopyrazine derivatives can have various biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nitration can be carried out using nitric acid, while halogenation can be achieved using halogens or N-halosuccinimides.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-pyrrolo[3,2-c]pyridine: Known for its anticancer properties, particularly as a colchicine-binding site inhibitor.
1H-pyrrolo[3,4-c]pyridine: Used in the synthesis of various bioactive molecules.
Uniqueness
5-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLVDPTWXJGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595848 |
Source
|
Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-52-9 |
Source
|
Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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